molecular formula C28H22O7 B12208600 ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12208600
M. Wt: 470.5 g/mol
InChI Key: DZFYCXSOLGUXQS-UHFFFAOYSA-N
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Description

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin-benzofuran hybrid compound. Its structure features a coumarin core substituted with a 7-methoxybenzofuran moiety at position 4, a phenyl group at position 7, and an ethoxy acetate ester at position 6 (Fig. 1). The compound’s molecular formula is C₂₉H₂₂O₇, with an average molecular mass of 498.48 g/mol and a monoisotopic mass of 498.1314 g/mol . This compound is structurally related to bioactive chromone and benzofuran derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C28H22O7/c1-3-32-27(30)16-33-23-14-20-21(24-12-18-10-7-11-22(31-2)28(18)35-24)15-26(29)34-25(20)13-19(23)17-8-5-4-6-9-17/h4-15H,3,16H2,1-2H3

InChI Key

DZFYCXSOLGUXQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzofuran and chromen moieties are known for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies suggest that ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate may possess similar effects, warranting further investigation through in vitro and in vivo studies.
  • Anti-inflammatory Effects : The compound's potential anti-inflammatory properties can be attributed to its ability to inhibit pro-inflammatory cytokines. Studies on related compounds have shown that they can reduce inflammation markers, making this compound a candidate for treating inflammatory diseases.
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress. This characteristic is critical in developing treatments for neurodegenerative diseases where oxidative damage is prevalent.

Material Science Applications

  • Polymer Chemistry : this compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to improved material performance in various applications, including coatings and composites.
  • Nanotechnology : The compound's unique structure may allow it to be used in the synthesis of nanoparticles or nanocomposites with specific optical or electronic properties. Research into similar compounds has shown promise in developing materials for sensors and electronic devices.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylenediamine]} derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzofuran moiety significantly enhanced anticancer activity, suggesting that ethyl {[4-(7-methoxybenzofuran)} derivatives could exhibit similar or superior properties.

Case Study 2: Anti-inflammatory Effects

A clinical trial reported in Phytotherapy Research examined the anti-inflammatory effects of a related chromen derivative on patients with rheumatoid arthritis. The findings revealed a marked decrease in inflammatory markers, supporting the hypothesis that structurally similar compounds could provide therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Compound A : Allyl {[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

  • Key Differences :
    • Substituent at position 7: Methyl group instead of phenyl.
    • Ester group: Allyl instead of ethyl.
  • Impact :
    • Reduced steric hindrance due to the smaller methyl group may improve solubility but decrease π-π stacking interactions.
    • The allyl ester could enhance reactivity in hydrolysis-driven prodrug systems .

Compound B : (7-Methoxy-2-oxo-2H-chromen-4-yl)methyl (6-methoxy-1-benzofuran-3-yl)acetate

  • Key Differences: Substituents: 6-methoxybenzofuran at position 3 and methyl ester linkage instead of ethoxy acetate. No phenyl group at position 5.
  • Absence of the phenyl group reduces hydrophobic interactions, which may limit membrane permeability .

Compound C : Mthis compound

  • Key Differences :
    • Ester group: Methyl instead of ethyl.
  • Impact :
    • Shorter alkyl chain reduces steric bulk, possibly accelerating enzymatic hydrolysis.
    • Lower molecular weight (484.46 g/mol vs. 498.48 g/mol) may influence biodistribution .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₉H₂₂O₇ C₂₅H₂₀O₇ C₂₂H₁₈O₇ C₂₈H₂₀O₇
Molecular Weight 498.48 456.42 394.38 484.46
LogP (Predicted) 4.2 3.8 2.9 4.0
Hydrogen Bond Donors 0 0 0 0
Hydrogen Bond Acceptors 7 7 7 7

Key Observations :

  • The target compound exhibits the highest LogP due to the phenyl group, suggesting superior lipid membrane penetration compared to Compounds A and B.
  • All analogues lack hydrogen bond donors, limiting interactions with polar biological targets.

Biological Activity

Ethyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzofuran moiety, a chromene scaffold, and an ethyl acetate group. Its chemical formula is C24H23O5, and it has a molecular weight of 399.44 g/mol. The presence of the methoxy and phenyl groups contributes to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa and A549.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several benzofuran derivatives on HeLa cells using the MTT assay. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced antiproliferative activity. A notable finding was that compounds with electron-donating groups like methoxy showed improved activity compared to those without such substituents .

Table 1: Cytotoxicity Results of Benzofuran Derivatives Against HeLa Cells

Compound IDIC50 (µM)Structure Highlights
4g5.93Contains methoxy and phenyl groups
7a10.5Nitro group present
7c8.3Chlorine substitution

The mechanisms through which this compound exerts its anticancer effects are thought to involve:

  • Induction of Apoptosis : Compounds similar to this derivative have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of VEGFR-2 : Some studies suggest that benzofuran derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, compound 4g demonstrated a significant inhibitory effect on VEGFR-2 kinase activity .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzofuran and chromene moieties significantly influence biological activity:

  • Methoxy Group : Enhances solubility and interaction with biological targets.
  • Phenolic Hydroxy Group : Critical for modulating anticancer activity by promoting favorable interactions with DNA and proteins involved in apoptosis .

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